molecular formula C38H45N3O4 B233481 Naltrexone-estrone azine CAS No. 140188-23-4

Naltrexone-estrone azine

Cat. No. B233481
CAS RN: 140188-23-4
M. Wt: 607.8 g/mol
InChI Key: KWRMQORSCWANRR-XMSFGIAZSA-N
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Description

Naltrexone is a prescription medication used to treat alcohol use disorder and opioid use disorder . It helps individuals stop using these substances and remain abstinent. Naltrexone belongs to a class of drugs known as opioid antagonists and works by blocking the mu opioid receptor .

Scientific Research Applications

Neuropharmacological Treatments for Alcoholism

Naltrexone, an opioid receptor antagonist, is primarily used for treating alcohol dependence. Studies have shown mixed results in clinical trials, with naltrexone demonstrating efficacy in some cases but with a small effect size. Research continues to explore which alcohol-dependent individuals would benefit the most from naltrexone treatment (Johnson, 2008).

Naltrexone's Impact on Functional Network Abnormalities

Research indicates that naltrexone normalizes heightened local efficiency of neural networks in alcohol-dependent individuals, aligning them with levels observed in healthy volunteers. This suggests a possible mechanism for naltrexone's clinical effects, namely, ameliorating disrupted network topology (Morris et al., 2017).

Immunomodulatory Effects

Naltrexone has shown promise as an immunomodulator in various diseases and cancer therapy. It operates within a specific dosage window, exerting its immunoregulatory activity by interacting with opioid receptors in immune and tumor cells (Li et al., 2018).

Effects on Chronic Pain and Inflammation

Low-dose naltrexone (LDN) has demonstrated effectiveness in reducing symptom severity in conditions like fibromyalgia, Crohn's disease, multiple sclerosis, and complex regional pain syndrome. LDN may function as a novel anti-inflammatory agent in the central nervous system, acting independently of its known opioid receptor activity (Younger et al., 2014).

Modulation of Emotional Processing in Addiction Recovery

Naltrexone's impact on emotional processing, especially in the context of addiction recovery, has been observed. It alters brain response to negative emotional stimuli, potentially due to its action on opioid receptors. This effect may vary based on individual factors like childhood adversity (Savulich et al., 2017).

Interaction with Opioid Receptors in Immune Function

Naltrexone disrupts the interaction between μ and δ opioid receptors in splenocytes, which affects immune function. This has implications for preventing alcohol's suppressive effect on immune cells, suggesting potential therapeutic uses beyond alcoholism treatment (Boyadjieva et al., 2004).

Impact on Brain Connectivity in Methamphetamine Use Disorder

Naltrexone reduces resting-state functional connectivity in the dopaminergic system in people with methamphetamine use disorder. This change in brain connectivity is associated with reductions in craving and methamphetamine use, demonstrating naltrexone's potential in treating such disorders (Kohno et al., 2018).

Mechanism of Action

Naltrexone works by blocking the mu opioid receptor. It blocks the effects of alcohol and opioid medications, preventing the intoxication these substances cause . Naltrexone also modifies how the hypothalamus, pituitary gland, and adrenal gland interact to suppress the amount of alcohol consumed .

Safety and Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose . It may cause liver damage when taken in large doses . It’s important to take naltrexone as directed by a healthcare provider to minimize these risks.

properties

IUPAC Name

(7Z)-3-(cyclopropylmethyl)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N3O4/c1-36-14-12-26-25-8-6-24(42)18-22(25)4-7-27(26)28(36)9-11-31(36)40-39-29-13-15-38(44)32-19-23-5-10-30(43)34-33(23)37(38,35(29)45-34)16-17-41(32)20-21-2-3-21/h5-6,8,10,18,21,26-28,32,35,42-44H,2-4,7,9,11-17,19-20H2,1H3/b39-29-,40-31+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRMQORSCWANRR-XMSFGIAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140188-23-4
Record name Naltrexone-estrone azine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140188234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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